molecular formula C19H7F7N2O3 B1681125 STAT3 Inhibitor VII CAS No. 1041438-68-9

STAT3 Inhibitor VII

Cat. No. B1681125
M. Wt: 444.3 g/mol
InChI Key: FOEBLBGFGWQSRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

STAT3 Inhibitor VII is a cell-permeable dihydroquinoline compound that potently and specifically inhibits cellular JAK1/JAK2/TYK2/STAT3 activation . It controls the biological activity of STAT3 and also inhibits the transcription of STAT3 target genes .


Synthesis Analysis

The synthesis of STAT3 inhibitors has been reported in several studies. For instance, one study reported the rational design, synthesis, and biological evaluation of novel potent STAT3 inhibitors based on iso-napabucasin . Another study used structure-based virtual screening complemented by molecular dynamics simulations to identify potential STAT3 inhibitors .


Molecular Structure Analysis

The molecular structure of STAT3 inhibitors has been analyzed using various techniques. For example, structure-based virtual screening and molecular dynamics simulations have been used to identify potential STAT3 inhibitors . These simulations pinpointed compounds forming distinct hydrogen bonds with the SH2 domain of STAT3 .


Chemical Reactions Analysis

The chemical reactions involving STAT3 inhibitors have been studied. For instance, one study found that STAT3 inhibitors form distinct hydrogen bonds with the SH2 domain of STAT3 . Another study found that a STAT3 inhibitor blocks the accumulation of activated STAT3 in the nucleus in tumor cell lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of STAT3 inhibitors have been studied. For instance, one study found that a STAT3 inhibitor blocks the accumulation of activated STAT3 in the nucleus in tumor cell lines . Another study reported that a STAT3 inhibitor has good plasma stability and solubility .

Scientific Research Applications

STAT3 Inhibitors in Cancer Treatment

STAT3, a transcription factor, plays a crucial role in regulating genes related to cell cycle, cell survival, and immune response, which are associated with cancer progression. It remains constitutively active in about 70% of human solid tumors. Various strategies have been developed to inhibit STAT3, including targeting its SH2 domains, DNA-binding domains, and disrupting its dimerization. These approaches have shown promise in cancer therapy by inhibiting antiapoptosis, angiogenesis, and invasion/migration associated with cancer progression (Furtek et al., 2016).

STAT3 Inhibitors for Specific Cancers

Hydroxamic acid-based and benzoic acid-based inhibitors have shown bioactivity against human glioma, breast, and prostate cancer cells. They block STAT3 DNA-binding activity and the expression of STAT3-dependent genes, effectively decreasing the proliferation and viability of cancer cells. In mouse xenograft models of glioma and breast cancer, these inhibitors have been effective in inhibiting tumor growth (Yue et al., 2016).

STAT3 as a Target for Small Molecule Inhibitors

Small molecule inhibitors of STAT3 have been identified as potential therapeutic strategies for various cancers. The development of STAT3 inhibitors has focused on different structural regions of the protein, such as the SH2 domain, DNA binding domain, and coiled-coil domain. Recent research has summarized the progress in STAT3 inhibitor discovery, emphasizing their potential against various cancers (Song et al., 2022).

STAT3 Inhibition in Tumor Growth and Metastasis

STAT3 has been identified as an oncogene that promotes tumorigenesis by regulating target genes including cell-cycle regulators, angiogenic factors, and anti-apoptosis genes. Direct silencing or inhibition of STAT3 diminishes tumor growth and survival, suggesting its potential as a therapeutic target for cancer treatment (Wake & Watson, 2015).

Novel STAT3 Inhibitors for Colorectal Cancer

Bruceantinol (BOL) is a novel STAT3 inhibitor that has shown potent antitumor activity in in vitro and in vivo models of colorectal cancer. BOL inhibits STAT3 DNA-binding ability and suppresses transcription of STAT3 target genes, effectively inhibiting colorectal cancer tumor xenografts (Wei et al., 2018).

STAT3 Inhibitors in Overcoming Drug Resistance

Feedback activation of STAT3 plays a significant role in mediating drug resistance to various targeted cancer therapies and chemotherapies. Co-targeting STAT3 and its primary target has been suggested as a strategy to overcome drug resistance in cancer treatment (Zhao et al., 2016).

Safety And Hazards

The safety and hazards of STAT3 inhibitors have been studied. For instance, one study found that STAT3 is broadly hyperactivated both in cancer and non-cancerous cells within the tumor ecosystem . Therefore, targeting the STAT3 signaling pathway has emerged as a promising therapeutic strategy for numerous cancers .

Future Directions

Future directions for the study of STAT3 inhibitors include further exploration of their therapeutic potential. For instance, one study suggested that STAT3 could be a future target for bone-related diseases . Another study suggested that the findings on STAT3 inhibitors provide new insights into the translational application of STAT3 in cancer and may contribute to the promotion of more effective treatments toward malignancies .

properties

IUPAC Name

ethyl 1-(4-cyano-2,3,5,6-tetrafluorophenyl)-6,7,8-trifluoro-4-oxoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H7F7N2O3/c1-2-31-19(30)8-5-28(16-6(18(8)29)3-9(20)12(23)15(16)26)17-13(24)10(21)7(4-27)11(22)14(17)25/h3,5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEBLBGFGWQSRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)F)C3=C(C(=C(C(=C3F)F)C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H7F7N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

STAT3 Inhibitor VII

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
STAT3 Inhibitor VII
Reactant of Route 2
Reactant of Route 2
STAT3 Inhibitor VII
Reactant of Route 3
Reactant of Route 3
STAT3 Inhibitor VII
Reactant of Route 4
STAT3 Inhibitor VII
Reactant of Route 5
STAT3 Inhibitor VII
Reactant of Route 6
STAT3 Inhibitor VII

Citations

For This Compound
80
Citations
S Hashioka, A Klegeris, H Qing, PL McGeer - Neurobiology of disease, 2011 - Elsevier
… We next studied the effects of S3I-201 and STAT3 inhibitor VII, which have been reported as … 1D) revealed that 10 μM of S3I-201 and 3 μM of STAT3 inhibitor VII significantly attenuated …
Number of citations: 45 www.sciencedirect.com
X Cai, X Lu, Z Jia, X Zhang, W Han, X Rong… - International journal of …, 2015 - Springer
… In order to determine if activation of STAT3 will affect expression levels of NKG2D ligands, we treated K562/AO2 cell with STAT3 inhibitor VII and detected NKG2D ligands on K562/AO2 …
Number of citations: 9 link.springer.com
Y Sun, A Lehmbecker, A Kalkuhl… - Neuropathology and …, 2015 - Wiley Online Library
… The STAT3 pathway was activated using meteorin and inhibited using STAT3 inhibitor VII in … In contrast, an oppositional result was observed in BO-1 cells treated with STAT3 inhibitor VII…
Number of citations: 25 onlinelibrary.wiley.com
A Dhall, S Patiyal, N Sharma, NL Devi… - Computers in biology and …, 2021 - Elsevier
… In addition, we observed that the occurrence of the rings and aromatic groups in few existing FDA-approved STAT3 inhibitors such as Napabucasin (BBI608), and STAT3 Inhibitor VII. …
Number of citations: 14 www.sciencedirect.com
D Escobar-Zarate, YP Liu, L Suksanpaisan… - Cancer gene …, 2013 - nature.com
… (LBH589), phosphatidylinositol 3-kinase (GDC-0941, LY294002), mammalian target of rapamycin (rapamycin) or signal transducer and activator of transcription 3 (STAT3 inhibitor VII) …
Number of citations: 63 www.nature.com
TM Covey, S Putta, M Gulrajani, AC Cohen… - Molecular Cancer …, 2009 - AACR
… ‐target signaling effects outside the JAK/STAT pathway were observed (eg, Cucurbitacin I induced a dose‐dependent increase in p‐ERK in the monocyte subset and “Stat3 Inhibitor VII” …
Number of citations: 0 aacrjournals.org
S Im Choi, SY Kim, JH Lee, JY Kim, EW Cho, IG Kim - Oncotarget, 2017 - ncbi.nlm.nih.gov
… (right panel) after treatment of STAT3 inhibitor VII (10 μM, 24 hr), … of FAK inhibitor 14 and STAT3 inhibitor VII in TM4SF4-… with FAK inhibitor 14 and STAT3 inhibitor VII. Scale bar = 20 …
Number of citations: 33 www.ncbi.nlm.nih.gov
X Lu, Z Zhu, L Jiang, X Sun, Z Jia, S Qian… - American Journal of …, 2015 - ncbi.nlm.nih.gov
… K562 cells were transfected with lentivirus carrying STAT3 siRNA or K562 cells were treated with an STAT3-specific inhibitor (STAT3 inhibitor VII). The expression of ULPB2 significantly …
Number of citations: 21 www.ncbi.nlm.nih.gov
TL Sumpter, A Dangi, BM Matta, C Huang… - The Journal of …, 2012 - journals.aai.org
… DCs pretreated with vehicle control and STAT3 Inhibitor VII, respectively. Isotype controls … from cocultures of mDCs or mDCs pretreated with STAT3 Inhibitor VII (DC/STAT3) and either …
Number of citations: 65 journals.aai.org
G Dalagiorgou, C Piperi, C Adamopoulos… - Cellular and Molecular …, 2017 - Springer
… Cells untreated or pre-treated with the STAT3 inhibitor VII or anti-IgPKD1 alone, as well as with their combination were subjected to mechanical stretch for 0–6 h. STAT3 inhibitor VII is a …
Number of citations: 55 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.